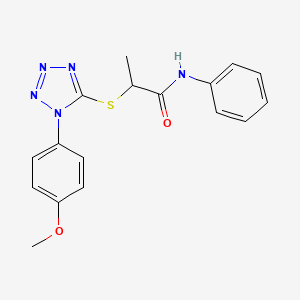

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide

Descripción

2-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide is a synthetic compound featuring a tetrazole-thioether scaffold linked to a propanamide chain. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is substituted at the 1-position with a 4-methoxyphenyl group, while the 5-thioether bridge connects to a propanamide moiety with an N-phenyl substituent.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous tetrazole-thioether derivatives (e.g., reactions of tetrazole-thiols with halogenated acetamides or propanamides under basic conditions) .

Propiedades

IUPAC Name |

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c1-12(16(23)18-13-6-4-3-5-7-13)25-17-19-20-21-22(17)14-8-10-15(24-2)11-9-14/h3-12H,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOROMINKMOHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)SC2=NN=NN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide typically involves the following steps:

Preparation of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol: : This compound can be synthesized by the reaction of 4-methoxyphenylhydrazine with carbon disulfide, followed by cyclization with sodium azide.

Formation of the Propanamide Derivative: : The next step involves the reaction of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol with a suitable propanoyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

For industrial-scale production, optimized reaction conditions, such as the use of high-throughput continuous flow reactors, are employed to ensure high yields and purity. These methods may involve advanced purification techniques like crystallization and chromatography to obtain the final compound with the desired specifications.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide is known to undergo various chemical reactions, including:

Oxidation: : This reaction can modify the thiol group to form sulfoxides or sulfones.

Reduction: : Reduction reactions can potentially cleave the tetrazole ring under specific conditions.

Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Nucleophiles: : Alkoxides, amines, and thiolates.

Major Products Formed

The major products formed depend on the type of reaction:

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Decomposed tetrazole fragments.

Substitution: : Various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

In Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring-opening mechanisms and sulfur chemistry.

In Biology

It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes with thiol groups due to its tetrazole-thiol structure.

In Medicine

Preliminary studies have suggested that 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide may exhibit anti-inflammatory and anticancer properties. Its ability to interact with specific protein targets makes it a candidate for drug development.

In Industry

The compound is used in the development of novel materials with specific electronic and structural properties due to its versatile functional groups.

Mecanismo De Acción

The compound exerts its effects primarily through the interaction with molecular targets such as enzymes and receptors. Its tetrazole ring can mimic certain biomolecular structures, allowing it to inhibit enzyme activity. The methoxyphenyl group can enhance the binding affinity to hydrophobic pockets within the target proteins.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Amide Chain Variations : The N-phenyl propanamide chain offers steric bulk and aromatic interactions distinct from N-isopropyl-N-phenyl acetamide () or pyrazole-carbonitrile systems (), which may alter binding affinities in biological targets .

Spectroscopic and Physical Properties

† Predicted based on analogs in and .

- IR Spectroscopy : The absence of ν(S-H) bands in the target compound (as in ’s triazole-thiones) confirms the thioether linkage over thiol tautomers .

- ¹H NMR : The N-phenyl group in the target compound would show aromatic multiplet peaks at ~7.3–7.5 ppm, similar to ’s phenyl resonances .

Data Gaps :

- Experimental melting points, solubility, and biological activity data for the target compound are absent in the provided evidence.

- Detailed synthetic protocols and scalability assessments are needed.

Actividad Biológica

The compound 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide is a synthetic organic molecule that incorporates a tetrazole ring, a methoxyphenyl group, and a thioether linkage. This structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound typically involves several key steps:

- Formation of the Tetrazole Ring : This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

- Introduction of the Methoxyphenyl Group : This is accomplished through a nucleophilic aromatic substitution reaction.

- Creation of the Thioether Linkage : The tetrazole derivative is reacted with a thiol compound to form the thioether.

- Amide Formation : The final structure is completed through acylation to form the amide moiety.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, potentially including enzymes and receptors. The tetrazole moiety may mimic other biological molecules, facilitating binding to active sites on proteins and influencing metabolic pathways.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, similar tetrazole-based compounds have demonstrated activity against both gram-positive and gram-negative bacteria, as well as fungi. A study evaluating related compounds found promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

In vitro studies have shown that related tetrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have been tested against non-small cell lung carcinoma and breast cancer cell lines, revealing IC50 values indicative of effective antiproliferative activity .

Case Study 1: Antimalarial Activity

A related compound was evaluated for its antimalarial properties against Plasmodium falciparum. In vitro assays demonstrated significant suppression of parasite growth, suggesting that structural analogs may possess similar antimalarial efficacy .

Case Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory effects of tetrazole derivatives. Compounds were shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.